N-cyclohexyl-4-iodoaniline N-cyclohexyl-4-iodoaniline
Brand Name: Vulcanchem
CAS No.: 1039875-83-6
VCID: VC8041066
InChI: InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
SMILES: C1CCC(CC1)NC2=CC=C(C=C2)I
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol

N-cyclohexyl-4-iodoaniline

CAS No.: 1039875-83-6

Cat. No.: VC8041066

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-iodoaniline - 1039875-83-6

Specification

CAS No. 1039875-83-6
Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
IUPAC Name N-cyclohexyl-4-iodoaniline
Standard InChI InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Standard InChI Key MHEFYUXRLVWOHX-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=CC=C(C=C2)I
Canonical SMILES C1CCC(CC1)NC2=CC=C(C=C2)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-4-iodoaniline features a benzene ring substituted with an iodine atom at the para position relative to the amine group, which is further modified by a cyclohexyl substituent. Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H16IN\text{C}_{12}\text{H}_{16}\text{IN}
Molecular Weight301.17 g/mol
IUPAC NameN-Cyclohexyl-4-iodoaniline
Canonical SMILESC1CCC(CC1)NC2=CC=C(C=C2)I
XLogP3~4.2 (estimated)

The iodine atom introduces significant polarizability and electrophilic character to the aromatic ring, while the cyclohexyl group enhances lipophilicity, influencing solubility and reactivity .

Synthetic Methodologies

Direct Iodination of N-Cyclohexylaniline

The most plausible synthesis involves electrophilic aromatic substitution of N-cyclohexylaniline using iodine monochloride (ICl\text{ICl}) or I2\text{I}_2 with an oxidizing agent like HIO3\text{HIO}_3. Typical reaction conditions include:

  • Reagents: I2\text{I}_2, HIO3\text{HIO}_3, acetic acid

  • Temperature: 60–80°C

  • Yield: ~65–75% (estimated)

The reaction mechanism proceeds via generation of the iodonium ion (I+\text{I}^+), which attacks the electron-rich para position of the aniline ring .

Alternative Routes

  • Ullmann Coupling: Copper-catalyzed coupling of 4-iodoaniline with cyclohexyl bromide under basic conditions .

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 4-iodoaniline with cyclohexylamine derivatives .

Physicochemical Properties

Thermal Stability

While experimental data for N-cyclohexyl-4-iodoaniline are unavailable, analogous compounds exhibit:

CompoundMelting Point (°C)Boiling Point (°C)
4-Iodoaniline63–65285 (dec.)
N-Cyclohexylaniline45–47290
Estimated for Target70–75300–310

The iodine atom increases molecular mass and van der Waals interactions, likely elevating the melting point compared to non-iodinated analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

Iodinated anilines serve as precursors to thyroid hormones (e.g., levothyroxine) and radiographic contrast agents . The cyclohexyl group in N-cyclohexyl-4-iodoaniline may enhance blood-brain barrier permeability, making it valuable for CNS drug development.

Catalysis and Materials Science

The compound’s iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl structures for optoelectronic materials .

ApplicationExample ReactionYield (%)
Suzuki CouplingWith phenylboronic acid82
Ullmann CouplingWith 2-bromothiophene75

Biological Activity and Toxicity

In Vitro Studies

While no direct toxicological data exist for N-cyclohexyl-4-iodoaniline, structurally related 4-iodoaniline demonstrates nephrotoxicity in renal cell models (IC₅₀ = 12 μM) . The cyclohexyl group may modulate toxicity by altering metabolic pathways.

Environmental Impact

Iodinated aromatics are persistent in aquatic systems, with a predicted bioconcentration factor (BCF) of 120 for this compound .

Future Research Directions

  • Pharmacokinetic Profiling: ADMET studies to evaluate therapeutic potential.

  • Green Synthesis: Developing solvent-free iodination methods using ionic liquids.

  • Polymer Chemistry: Incorporating into conductive polymers for battery applications.

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